molecular formula C17H22N4O B5785659 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine

2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine

Cat. No. B5785659
M. Wt: 298.4 g/mol
InChI Key: AGKLCIFDRMMGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is complex and not fully understood. However, it is known to bind to a specific site on the 5-HT1A receptor, which triggers a series of downstream signaling events. These signaling events can lead to changes in neuronal activity and neurotransmitter release, which can ultimately affect behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine are diverse and depend on the specific research application. Some of the reported effects include changes in neurotransmitter release, alterations in neuronal activity, and modulation of the immune system. These effects can be both beneficial and detrimental, depending on the context in which they are studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other receptors or signaling pathways. However, the compound can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use in some contexts.

Future Directions

There are many potential future directions for research involving 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine. Some possible areas of investigation include the development of new treatments for mood and anxiety disorders, the study of the immune system in neurological diseases, and the exploration of the molecular mechanisms underlying neurotransmitter receptor function. As more is learned about the biochemical and physiological effects of this compound, new research opportunities are likely to emerge.

Synthesis Methods

The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then combined in a series of reactions to produce the final product. The synthesis of this compound is complex and time-consuming, but it has been successfully carried out by many research groups.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine has been used in a wide range of scientific research applications. One of the most common uses is in the study of neurotransmitter receptors in the brain. This compound has been shown to bind to a specific type of receptor, known as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By studying the binding of this compound to the 5-HT1A receptor, researchers can gain insights into the underlying mechanisms of these disorders and develop new treatments.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)15-6-4-5-7-16(15)22-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKLCIFDRMMGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

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